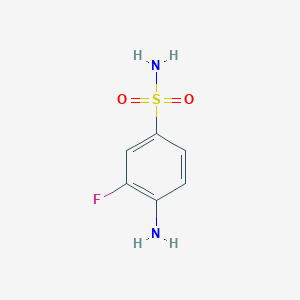

4-Amino-3-fluorobenzenesulfonamide

概要

説明

4-アミノ-3-フルオロベンゼンスルホンアミドは、スルホンアミド類に属する有機化合物です。スルホンアミド類は、抗菌性、抗真菌性、抗癌性など、幅広い生物活性で知られています。

2. 製法

合成経路と反応条件: 4-アミノ-3-フルオロベンゼンスルホンアミドの合成は、さまざまな方法で行うことができます。一般的な方法の1つは、4-ニトロ-3-フルオロベンゼンスルホンアミドの水素化です。 この反応は、通常、水素ガス下、高温高圧で、パラジウム炭素(Pd/C)などの水素化触媒を必要とします .

工業生産方法: 工業的には、4-アミノ-3-フルオロベンゼンスルホンアミドの製造は、高収率と高純度を確保するために、最適化された条件で大型の水素化反応器で行われる場合があります。このプロセスは、所望の反応パラメータを維持し、不純物を最小限に抑えるために、慎重に監視されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-benzenesulfonamide can be achieved through various methods. One common approach involves the hydrogenation of 4-nitro-3-fluorobenzenesulfonamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of 4-Amino-3-fluoro-benzenesulfonamide may involve large-scale hydrogenation reactors with optimized conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction parameters and to minimize impurities.

化学反応の分析

反応の種類: 4-アミノ-3-フルオロベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は、ニトロソ誘導体またはニトロ誘導体を生成するように酸化することができます。

還元: この化合物は、対応するアミンを生成するように還元することができます。

置換: 適切な条件下では、フッ素原子は他の求核剤と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。

置換: メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの求核剤を使用することができます。

生成される主要な生成物:

酸化: ニトロソ誘導体またはニトロ誘導体の生成。

還元: 1級アミンの生成。

置換: 置換ベンゼンスルホンアミドの生成。

4. 科学研究への応用

4-アミノ-3-フルオロベンゼンスルホンアミドは、科学研究においていくつかの用途があります。

医薬品化学: これは、抗癌作用や抗菌作用を持つ可能性のあるさまざまな医薬品化合物の合成における構成ブロックとして使用されます.

生物学的研究: この化合物は、特定の癌細胞で過剰発現している炭酸脱水酵素IXなどの酵素に対する阻害効果について研究されています.

工業的用途: 新しい材料や化学プロセスの開発に使用されています。

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis

4-Amino-3-fluorobenzenesulfonamide is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs with potential anticancer and antimicrobial activities. The compound's ability to inhibit key enzymes, such as carbonic anhydrase IX, makes it particularly valuable in targeting cancer cells that overexpress this enzyme .

Potential Anticancer Agent

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in breast and colon cancer cells by activating caspase pathways, leading to programmed cell death.

Biological Studies

Enzyme Inhibition

The compound's role as an inhibitor of carbonic anhydrase has been extensively studied. This inhibition disrupts the bicarbonate buffer system, affecting pH regulation in the body and influencing cellular processes such as metabolism and signaling pathways .

Case Study: Inhibition of Carbonic Anhydrase IX

A study focused on the inhibitory effects of this compound on carbonic anhydrase IX demonstrated that it could significantly reduce enzyme activity in vitro. This suggests potential therapeutic applications in treating tumors where this enzyme is overexpressed.

Industrial Applications

Development of New Materials

In addition to its pharmaceutical applications, this compound is also employed in the development of new materials and chemical processes. Its unique chemical structure allows for functionalization through nucleophilic substitution, making it useful in synthesizing various compounds with specific properties .

作用機序

4-アミノ-3-フルオロベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、それは炭酸脱水酵素IXの活性部位に結合することによって、その酵素の活性を阻害し、二酸化炭素の水和を触媒することを防ぎます。 この阻害は、腫瘍の微小環境のpHを低下させ、腫瘍の増殖と増殖を阻害することができます .

類似化合物:

- 4-アミノ-3-クロロベンゼンスルホンアミド

- 4-アミノ-3-ブロモベンゼンスルホンアミド

- 4-アミノ-3-ヨードベンゼンスルホンアミド

比較: 4-アミノ-3-フルオロベンゼンスルホンアミドは、フッ素原子の存在により独特です。フッ素原子は、その化学反応性と生物活性に大きな影響を与える可能性があります。 フッ素原子は、化合物の代謝安定性と親油性を高めることが知られており、クロロ、ブロモ、またはヨード対応物と比較して、生物系でより効果的になります .

類似化合物との比較

- 4-Amino-3-chloro-benzenesulfonamide

- 4-Amino-3-bromo-benzenesulfonamide

- 4-Amino-3-iodo-benzenesulfonamide

Comparison: 4-Amino-3-fluoro-benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems compared to their chloro, bromo, or iodo counterparts .

生物活性

4-Amino-3-fluorobenzenesulfonamide (CAS No. 2368-84-5) is a sulfonamide compound recognized for its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biochemical properties, pharmacokinetics, and cellular effects, supported by relevant data and studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₈FNO₂S

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a benzene ring with an amino group, a fluorine atom, and a sulfonamide group.

The presence of the fluorine atom enhances the compound's biological activity and metabolic stability compared to other similar compounds.

Target Enzymes

This compound primarily inhibits carbonic anhydrase , an enzyme pivotal in regulating acid-base balance and facilitating fluid secretion in various physiological processes. By binding to the active site of carbonic anhydrase, it prevents substrate access, thereby inhibiting enzymatic activity.

Biochemical Pathways

The inhibition of carbonic anhydrase disrupts the bicarbonate buffer system, significantly affecting pH regulation within the body. This disruption can lead to altered physiological processes, particularly in cancer cells where carbonic anhydrase IX is often overexpressed.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Understanding these parameters is crucial for evaluating its therapeutic potential and safety profile in clinical applications.

Cellular Effects

This compound exhibits profound effects on various cell types:

- Cell Signaling : Modulates signaling pathways that influence cellular responses.

- Gene Expression : Interacts with transcription factors, altering gene expression profiles.

- Cellular Metabolism : Affects metabolic pathways, potentially leading to reduced proliferation in cancer cells.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits carbonic anhydrase IX with significant potency. In vitro studies reported IC50 values indicating its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MDA-MB-231 (Breast Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 0.6 |

These findings suggest its potential as a therapeutic agent in oncology .

Cytotoxicity Assessment

In cytotoxicity assays conducted on HEK293 cells, this compound showed no significant cytotoxic effects, indicating a favorable safety profile for normal cells while selectively targeting cancerous tissues .

特性

IUPAC Name |

4-amino-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFBADWBKHAPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405579 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-84-5 | |

| Record name | 4-amino-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。